molecular formula C22H20N2O4S B2915679 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide CAS No. 922136-82-1

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B2915679
CAS No.: 922136-82-1
M. Wt: 408.47
InChI Key: RNQRCNZCXPUZOW-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,f][1,4]oxazepine core, which is a tricyclic structure known for its stability and diverse reactivity. The presence of an ethyl group, a ketone, and a sulfonamide moiety further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminobenzophenone derivative.

    Introduction of the Ethyl Group: Alkylation reactions using ethyl halides under basic conditions can introduce the ethyl group at the desired position.

    Oxidation to Form the Ketone: Oxidation of the intermediate compound using reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can yield the ketone functionality.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like NaBH₄ or LiAlH₄.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, potentially forming new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄, PCC, or H₂O₂ under acidic or basic conditions.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its stable tricyclic structure.

Biology

    Enzyme Inhibition: The sulfonamide group can mimic natural substrates, potentially inhibiting enzymes.

    Protein Binding Studies: Used in studies to understand protein-ligand interactions.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals, especially those targeting enzymes or receptors.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide exerts its effects depends on its application. In biological systems, it may:

    Inhibit Enzymes: By binding to the active site and blocking substrate access.

    Modulate Receptors: By interacting with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine Derivatives: Compounds with similar tricyclic cores but different substituents.

    Sulfonamides: Compounds with the sulfonamide group but different core structures.

Uniqueness

    Structural Complexity: The combination of the dibenzo[b,f][1,4]oxazepine core with an ethyl group, ketone, and sulfonamide is unique.

This detailed overview provides a comprehensive understanding of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide, highlighting its synthesis, reactivity, applications, and unique properties

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-3-24-19-6-4-5-7-21(19)28-20-13-10-16(14-18(20)22(24)25)23-29(26,27)17-11-8-15(2)9-12-17/h4-14,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQRCNZCXPUZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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